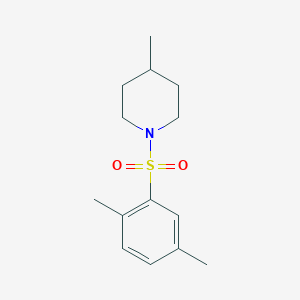

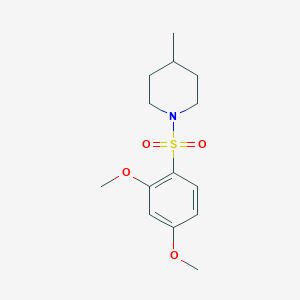

1-(2,5-Dimethylphenyl)sulfonyl-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dimethylphenyl)sulfonyl-4-methylpiperidine, also known as SMT-1149, is a small molecule inhibitor that targets the envelope protein of the Zika virus. The Zika virus is a mosquito-borne virus that can cause severe birth defects in infants born to infected mothers. There is currently no vaccine or specific treatment for Zika virus infection, making the development of effective antiviral agents critical.

Aplicaciones Científicas De Investigación

Potential Applications in Neuroscience Research

One study discusses the use of Dimethyl Sulfoxide (DMSO), a compound with a sulfonyl group, in neuroscience research. DMSO is known to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This indicates that compounds with sulfonyl groups could be investigated for neuroprotective properties or as tools in studying neurotransmission mechanisms (Chengbiao Lu & M. Mattson, 2001).

Applications in Catalysis and Chemical Synthesis

Research on the role of Ni and Co promoters in hydrodesulfurization (HDS) of dibenzothiophene over Mo/γ-Al2O3 catalysts, where 2-Methylpyridine and 2-methylpiperidine inhibited the hydrogenation pathway, highlights the significance of piperidine derivatives in understanding catalytic processes and improving catalytic designs for environmental applications (M. Egorova & R. Prins, 2006).

Diagnostic Imaging and Cancer Research

The development and evaluation of radiolabeled compounds for positron emission tomography (PET) imaging, such as the study on mesenchymal-epithelial transition (MET) receptor imaging, showcase the utility of methylpiperidine derivatives in creating diagnostic tools for cancer research. These compounds can facilitate the clinical development of MET-targeted cancer therapeutics (Chunying Wu et al., 2010).

Exploring Chemical Properties and Synthesis

Investigations into the synthesis and properties of compounds, such as the study on fluorescent molecular probes using solvatochromic dyes, indicate the role of dimethylamino and sulfonyl functionalities in developing sensitive tools for biological events and process studies. These studies demonstrate the utility of specific functional groups in creating highly sensitive fluorescent molecular probes (Z. Diwu et al., 1997).

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLFAEJWRBYJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223112 |

Source

|

| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324059-01-0 |

Source

|

| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324059-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)

![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)

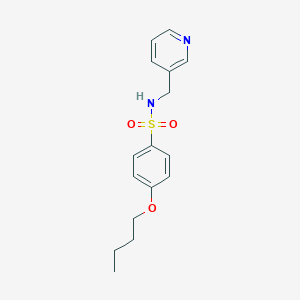

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)